An In-Depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol: Structure, Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, a fluorinated phenylethanolamine derivative of significant interest to the pharmaceutical and chemical research sectors. The presence of an ortho-substituted trifluoromethyl (CF₃) group on the phenyl ring imparts unique physicochemical properties that distinguish it from its non-fluorinated analogs. These properties, including enhanced metabolic stability, lipophilicity, and altered receptor-binding affinities, make it a valuable building block in medicinal chemistry.[1][2] This document details the compound's structural characteristics, physicochemical properties, a validated synthetic pathway from commercially available precursors, potential pharmacological applications, and essential safety protocols.
Introduction: The Strategic Role of Fluorination in Drug Design
The phenylethanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, most notably as agonists and antagonists of adrenergic receptors.[3][4] These receptors are integral to the sympathetic nervous system and modulate critical physiological processes, including cardiovascular function and bronchodilation. The therapeutic potential of phenylethanolamine derivatives is thus extensive.
The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy to optimize drug candidates. The CF₃ group offers several advantages:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[5] Replacing a metabolically vulnerable methyl or methoxy group with a CF₃ group can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability.[5]
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Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[1]
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Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby amine groups, altering their ionization state at physiological pH and thereby influencing receptor interactions.
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Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, offering a way to fine-tune steric and electronic properties while maintaining or enhancing biological activity.[6]
This guide focuses specifically on the ortho-substituted isomer, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol, providing researchers and drug development professionals with the core technical knowledge required for its synthesis, characterization, and application.
Physicochemical Properties and Structural Elucidation
The unique identity of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is defined by its molecular structure and resulting physical and spectroscopic properties.
Chemical Identity and Structure
The molecule consists of an ethanol backbone with an amino group on the second carbon (C2) and a hydroxyl group and a 2-(trifluoromethyl)phenyl group on the first carbon (C1).
Caption: 2D structure of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol.
Tabulated Physicochemical Data
The following table summarizes the key properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-1-[2-(trifluoromethyl)phenyl]ethanol | [7] |
| CAS Number | 133562-36-4 | [7] |
| Molecular Formula | C₉H₁₀F₃NO | [7] |
| Molecular Weight | 205.18 g/mol | [7] |
| Physical Form | Solid (typical for related amino alcohols) | [8] |
| Purity | ≥95% (typical commercial availability) | [7] |
| InChI Key | MQEFMQWFYUHRQY-UHFFFAOYSA-N | [7] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak in the 3200-3500 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations. Strong absorption bands between 1100-1200 cm⁻¹ are indicative of the C-F stretching vibrations of the trifluoromethyl group.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would display distinct signals for the aromatic protons (typically in the 7.2-7.8 ppm range), a multiplet for the benzylic proton on the carbon bearing the hydroxyl group (-CH(OH)-), and multiplets for the two diastereotopic protons of the aminomethyl group (-CH₂NH₂). The protons of the OH and NH₂ groups may appear as broad singlets, which can be exchanged with D₂O.
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¹³C NMR: The spectrum would show signals for the aromatic carbons, with the carbon attached to the CF₃ group appearing as a quartet due to C-F coupling. Signals for the two aliphatic carbons (-CH(OH)- and -CH₂NH₂) would also be present in the aliphatic region of the spectrum.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Common fragmentation patterns for phenylethanolamines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and dehydration (loss of a water molecule).
Synthesis and Manufacturing
A reliable synthesis of 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol can be achieved from the commercially available starting material, 2'-(trifluoromethyl)acetophenone. The most direct route involves the reduction of an intermediate α-aminoketone.
Retrosynthetic Analysis & Strategy
The primary disconnection is the C-N bond or, more strategically, the reduction of a ketone precursor. A common and effective strategy involves the synthesis of an α-hydroxy azide followed by reduction, or the direct reduction of an α-aminoketone. The latter is often preferable for its efficiency. The key intermediate, 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one, can be synthesized from 2'-(trifluoromethyl)acetophenone via α-bromination followed by amination. The final step is the selective reduction of the ketone to the desired alcohol.
Caption: Synthetic pathway from 2'-(Trifluoromethyl)acetophenone.
Detailed Experimental Protocol: Reduction of α-Aminoketone
This protocol describes the final, critical step: the reduction of 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride to the target amino alcohol.
Objective: To selectively reduce the ketone functionality to a hydroxyl group without affecting the aromatic ring or the trifluoromethyl group.
Materials:
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2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride (1 equivalent)
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Methanol (solvent)
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Sodium borohydride (NaBH₄) (1.5 - 2 equivalents)
-
Deionized water
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate (extraction solvent)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: Dissolve 2-amino-1-(2-(trifluoromethyl)phenyl)ethan-1-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
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Rationale: Methanol is a suitable polar protic solvent for both the substrate and the reducing agent. The reaction is cooled to control the exothermic nature of the reduction and improve selectivity.
-
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution over 15-20 minutes. Monitor for gas evolution (hydrogen).
-
Rationale: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes and will not reduce the aromatic ring.[10] Portion-wise addition prevents an overly vigorous reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by slowly adding 1M HCl dropwise at 0 °C until the bubbling ceases. This neutralizes the excess NaBH₄.
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Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Add deionized water to the residue and basify the aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic extracts and wash with brine (saturated NaCl solution). e.g., Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Rationale: The work-up procedure is designed to remove inorganic salts and isolate the organic product in a clean, concentrated form.
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-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of triethylamine) to obtain the pure 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol.
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Rationale: Column chromatography separates the desired product from any unreacted starting material, byproducts, or impurities. The addition of triethylamine helps to prevent the amine product from streaking on the acidic silica gel.
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Potential Applications and Biological Significance
While specific biological data for this exact isomer may be limited in public literature, its structural class—phenylethanolamines—is well-studied. These compounds are known to interact with adrenergic receptors, which are G-protein coupled receptors that mediate the 'fight-or-flight' response.[3]
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Adrenergic Receptor Modulation: As a structural analog of norepinephrine, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol is a candidate for investigation as a modulator of α- and β-adrenergic receptors. The ortho-CF₃ group could significantly alter its binding affinity, selectivity, and efficacy compared to non-fluorinated counterparts, potentially leading to novel therapeutics for cardiovascular or respiratory conditions.[4]
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Central Nervous System (CNS) Activity: The enzyme phenylethanolamine N-methyltransferase (PNMT) is responsible for converting norepinephrine to epinephrine in the brain and adrenal medulla.[11][12][13] Inhibitors of PNMT are of interest for neurological research. The structure of this compound makes it a potential substrate or inhibitor for PNMT and other enzymes involved in catecholamine metabolism.
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Chiral Building Block: The molecule contains a stereocenter at the carbinol carbon (C1). The optically active enantiomers can serve as valuable chiral building blocks for the asymmetric synthesis of more complex pharmaceutical agents.[14]
Safety and Handling
As with any research chemical, proper safety precautions are mandatory.
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Hazard Identification: Based on structurally similar compounds, 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol should be handled as a potential irritant to the skin, eyes, and respiratory system.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol represents a strategically important molecule for chemical and pharmaceutical research. The incorporation of an ortho-trifluoromethyl group onto the phenylethanolamine scaffold provides a powerful lever for modulating biological activity, improving metabolic stability, and fine-tuning physicochemical properties. The synthetic route is accessible from common starting materials, allowing for its production and subsequent investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound as a novel therapeutic agent or a versatile chemical intermediate.
References
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). MDPI. Available at: [Link]
-
(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol. PubChem. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]
-
Phenylethanolamine. Wikipedia. Available at: [Link]
- Method for synthesizing trifluoromethyl acetophenone. (2012). Google Patents.
-
2-Amino-1,2-diphenylethanol. PubChem. Available at: [Link]
- Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (2012). Beilstein Journal of Organic Chemistry.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. Available at: [Link]
-
Ethanol, 2-[(phenylmethyl)amino]-. NIST WebBook. Available at: [Link]
-
Phenylethanolamine N-methyltransferase – Knowledge and References. Taylor & Francis Online. Available at: [Link]
- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999). Google Patents.
-
The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC. Available at: [Link]
-
2-AMINO-1-(3-TRIFLUOROMETHYL-PHENYL)-ETHANOL HCL Suppliers. ChemicalRegister.com. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. Available at: [Link]
-
Phenylethanolamine N-methyltransferase. Wikipedia. Available at: [Link]
-
Phenylethanolamines. (2017). YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-1-(2-trifluoromethyl-phenyl)-ethanol | 133562-36-4 [sigmaaldrich.com]
- 8. 2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-ol | 325153-01-3 [sigmaaldrich.com]
- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols [mdpi.com]
- 10. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]



